molecular formula C16H22O3 B1363568 5-(4-Butylphenyl)-3-methyl-5-oxopentanoic acid CAS No. 845781-46-6

5-(4-Butylphenyl)-3-methyl-5-oxopentanoic acid

Cat. No. B1363568
CAS RN: 845781-46-6
M. Wt: 262.34 g/mol
InChI Key: JIJAHSARWNVTJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Suzuki-Miyaura cross-coupling, which is a popular method for forming carbon-carbon bonds . This reaction typically involves a boronic acid or ester, a halide, and a palladium catalyst .


Chemical Reactions Analysis

Reactions involving similar compounds often involve the formation or breaking of carbon-carbon bonds. For example, the Suzuki-Miyaura cross-coupling mentioned earlier is a common reaction involving boronic acids or esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could influence these properties include the length and saturation of the carbon chain, the presence and position of functional groups, and the overall shape and size of the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has demonstrated methods for synthesizing related chemical compounds, such as 5-Amino-4-oxopentanoic acid hydrochloride, through processes like esterification, bromination, and reaction with potassium phthalimide (Yuan, 2006). Similarly, electrosynthesis techniques have been developed for compounds like 5-amino-4-oxopentanoic acid hydrochloride, showcasing the potential for varied synthesis methods (Konarev et al., 2007).

  • Derivative Synthesis : Studies have been conducted on the synthesis of specific isotopomers of 5-Amino-4-oxopentanoic acid, revealing its role as a precursor in the biosynthesis of biologically active porphyrins (Shrestha‐Dawadi & Lugtenburg, 2003). This suggests potential applications in understanding and manipulating biosynthetic pathways.

  • Chemical Modifications : Research into the total synthesis of compounds like cryptophycin-24 indicates potential for structural modifications of similar compounds, suggesting the versatility of 5-(4-Butylphenyl)-3-methyl-5-oxopentanoic acid in chemical synthesis (Eggen et al., 2000).

Potential Applications

  • Biofuel and Chemical Production : Levulinic acid, a related compound, has been identified as a promising "platform chemical" for synthesizing various chemicals and biofuels, indicating similar potential for 5-(4-Butylphenyl)-3-methyl-5-oxopentanoic acid in renewable energy and chemical production sectors (Malu et al., 2020).

  • Pharmacological Research : Compounds like 4-amino-3-phenylbutanoic acid hydrochloride, which are structurally similar, have shown pharmacological activity, indicating potential applications of 5-(4-Butylphenyl)-3-methyl-5-oxopentanoic acid in medicinal chemistry and drug development (Vasil'eva et al., 2016).

  • Aerosol Tracers in Atmospheric Chemistry : Similar compounds, such as 2,3-dihydroxy-4-oxopentanoic acid, have been evaluated as tracers in secondary organic aerosols, suggesting potential environmental applications for 5-(4-Butylphenyl)-3-methyl-5-oxopentanoic acid in air quality and atmospheric studies (Al-Naiema & Stone, 2017).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if the compound were used as a reagent in a chemical reaction, its mechanism of action might involve donating or accepting a proton, participating in a redox reaction, or forming/breaking bonds with other compounds .

properties

IUPAC Name

5-(4-butylphenyl)-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-3-4-5-13-6-8-14(9-7-13)15(17)10-12(2)11-16(18)19/h6-9,12H,3-5,10-11H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJAHSARWNVTJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501261161
Record name 4-Butyl-β-methyl-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Butylphenyl)-3-methyl-5-oxopentanoic acid

CAS RN

845781-46-6
Record name 4-Butyl-β-methyl-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845781-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butyl-β-methyl-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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